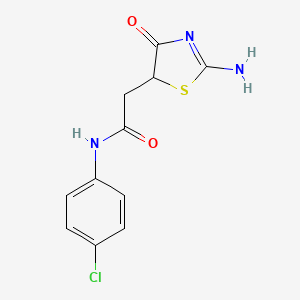

N-(4-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Description

N-(4-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a synthetic heterocyclic compound featuring a thiazolidinone core fused with an acetamide moiety substituted at the N-position with a 4-chlorophenyl group. The thiazolidinone ring system (4-oxo-1,3-thiazolidine) is a five-membered heterocycle containing sulfur and nitrogen, which is pharmacologically significant due to its presence in bioactive molecules with antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The 4-chlorophenyl substituent enhances lipophilicity, which can improve membrane permeability and target binding .

Properties

CAS No. |

54819-75-9 |

|---|---|

Molecular Formula |

C11H10ClN3O2S |

Molecular Weight |

283.73 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |

InChI |

InChI=1S/C11H10ClN3O2S/c12-6-1-3-7(4-2-6)14-9(16)5-8-10(17)15-11(13)18-8/h1-4,8H,5H2,(H,14,16)(H2,13,15,17) |

InChI Key |

GYFPHRSBRZDSET-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N)Cl |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=N)S2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves the following steps:

Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a primary amine with carbon disulfide and an α-halo ketone under basic conditions. This step forms the core thiazolidinone structure.

Acylation: The thiazolidinone intermediate is then acylated with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imino group, converting it to an amine.

Substitution: The aromatic chlorine can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including N-(4-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide, exhibit notable antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics. For instance, a study highlighted that derivatives of thiazolidinones showed effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Thiazolidinone compounds have also been investigated for their anti-inflammatory properties. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting their potential use in treating inflammatory diseases .

Anticancer Properties

The anticancer potential of thiazolidinone derivatives is another area of interest. In vitro studies have indicated that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways . This suggests its potential application in cancer therapeutics.

Agricultural Applications

Pesticidal Activity

this compound has been explored for its pesticidal properties. Research indicates that thiazolidinone derivatives can act as effective pesticides against various agricultural pests. Their ability to disrupt pest metabolism makes them suitable candidates for developing environmentally friendly pest control agents .

Herbicidal Potential

Additionally, some studies have suggested that thiazolidinones may possess herbicidal activity. This could lead to their application in developing selective herbicides that target specific weeds without harming crops .

Environmental Applications

Bioremediation

The compound's structural characteristics suggest potential applications in bioremediation processes. Thiazolidinones can be utilized to enhance the degradation of environmental pollutants due to their ability to interact with various organic compounds .

Toxicity Studies

Understanding the environmental impact of this compound is crucial for assessing its safety and efficacy in agricultural and medicinal applications. Toxicity studies are essential to evaluate its effects on non-target organisms and ecosystems .

Case Studies

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally related to several derivatives of the 1,3-thiazolidin-4-one and acetamide families. Below is a detailed comparison based on substituent variations, biological activities, and physicochemical properties:

Substituent Variations on the Aromatic Ring

Key Insight : The 4-chlorophenyl group in the target compound enhances insecticidal activity compared to methoxy/ethoxy analogs, likely due to increased electron-withdrawing effects and lipophilicity .

Modifications in the Thiazolidinone Ring

Key Insight: The 2-imino-4-oxo configuration in the target compound may favor tautomerism and hydrogen bonding, enhancing interactions with biological targets like enzymes . However, 2,4-dioxo derivatives exhibit stronger anticancer and α-glucosidase inhibitory activities due to increased electrophilicity .

Pharmacological Comparisons

- Insecticidal Activity: The target compound outperforms acetamiprid (a neonicotinoid insecticide) against cowpea aphids, highlighting the role of the pyridine-thiazolidinone hybrid structure .

- Enzyme Inhibition: Compared to MAO-B inhibitors like safinamide, the target compound’s 4-chlorophenyl group and thiazolidinone core may confer selectivity for MAO-A or cholinesterases (AChE/BChE) .

- Antioxidant Activity : Analogues with 2-thioxo or benzylidene substituents (e.g., ) show superior radical scavenging compared to the target compound, likely due to redox-active sulfur moieties .

Physicochemical Properties

- Tautomerism: The 2-imino group allows keto-enol tautomerism, which could stabilize interactions with enzyme active sites (e.g., MAO-A) .

Biological Activity

N-(4-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a compound belonging to the thiazolidinone class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 268.72 g/mol. The compound features a thiazolidinone ring that contributes to its biological activity.

Antimicrobial Activity

Research indicates that thiazolidinones exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazolidinones, including those similar to this compound, showed effective inhibition against various bacterial strains.

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| This compound | 0.17 | 0.23 |

| Compound A | 0.23 | 0.47 |

| Compound B | 0.30 | 0.40 |

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values suggest strong antibacterial activity against pathogens such as E. coli and Bacillus cereus .

Anti-inflammatory Activity

Thiazolidinones have been studied for their anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro assays have shown that compounds similar to this compound can reduce inflammation markers significantly.

Anticancer Activity

The anticancer potential of thiazolidinones has gained attention in recent years. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 1.61 ± 1.92 |

| HeLa (Cervical Cancer) | 1.98 ± 1.22 |

These values indicate that the compound exhibits potent cytotoxicity against cancer cells, comparable to standard chemotherapeutics like doxorubicin .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits critical enzymes involved in metabolic pathways in microorganisms and cancer cells.

- Induction of Apoptosis : It may induce apoptosis in cancer cells through activation of specific signaling pathways.

- Antioxidant Properties : Some studies suggest that thiazolidinones can scavenge free radicals, reducing oxidative stress .

Case Studies

Recent studies have focused on the synthesis and evaluation of thiazolidinone derivatives, highlighting their biological activities:

- Study on Antimicrobial Activity : A series of thiazolidinone derivatives were synthesized and tested against various bacterial strains, demonstrating promising results with MIC values lower than those of existing antibiotics .

- Anticancer Research : In vitro studies on lung and cervical cancer cell lines showed that compounds similar to N-(4-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide had significant cytotoxic effects, leading to further exploration into their potential as chemotherapeutic agents .

Q & A

Q. What are the key synthetic strategies for preparing N-(4-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide?

Answer: The compound’s synthesis typically involves coupling a thiazolidinone precursor with a chlorophenyl acetamide moiety. A common approach includes:

- Step 1: Synthesis of the thiazolidinone ring via cyclization of thiourea derivatives with α-haloacetates under basic conditions.

- Step 2: Functionalization of the thiazolidinone core with a 4-chlorophenyl acetamide group using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF .

- Validation: Confirm purity via HPLC and structural integrity via H/C NMR, noting characteristic peaks for the imino (δ 10.1–13.3 ppm) and carbonyl groups (δ 165–175 ppm) .

Q. How is the tautomeric equilibrium (amine/imine forms) of the thiazolidinone core characterized experimentally?

Answer: The tautomeric ratio is determined using:

- H NMR Integration: Distinct NH peaks for amine (δ ~10.4 ppm) and imine (δ ~11.2 ppm) forms. For example, a 50:50 ratio was observed in a related thiazolidinone derivative .

- X-ray Crystallography: Resolves tautomeric states by locating hydrogen atoms on N-atoms. SHELXL refinement (via Olex2 or similar software) is critical for accurate electron density mapping .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, such as non-planar thiazolidinone rings?

Answer:

- Data Collection: Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to capture bond lengths and angles.

- Refinement: Employ SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. For example, related chlorophenyl-thiazolidinone structures show dihedral angles of 15–25° between the thiazolidinone and aryl rings, impacting bioactivity .

- Validation: Cross-check with DFT-optimized geometries (e.g., Gaussian09) to correlate experimental and theoretical conformations .

Q. What methodological approaches address contradictions in biological activity data for thiazolidinone derivatives?

Answer: Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) arise from:

- Tautomer-Dependent Activity: Separate tautomers via preparative HPLC and test individually. For instance, the imine form may exhibit stronger radical scavenging in DPPH assays due to enhanced resonance stabilization .

- Assay-Specific Artifacts: Validate results across multiple platforms (e.g., microsomal lipid peroxidation vs. EROD assays) to rule out false positives from redox-active impurities .

Q. How can structure-activity relationship (SAR) studies optimize the thiazolidinone scaffold for specific targets?

Answer:

- Core Modifications: Introduce electron-withdrawing groups (e.g., -NO) at the 4-oxo position to enhance electrophilicity and interaction with cysteine residues in target enzymes.

- Substitution Patterns: Replace the 4-chlorophenyl group with fluorophenyl or phenoxyphenyl moieties to modulate lipophilicity (clogP) and blood-brain barrier penetration .

- Validation: Use molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR kinase, followed by in vitro IC determination .

Q. What strategies mitigate challenges in reproducing synthetic yields for scale-up studies?

Answer:

- Reaction Monitoring: Use in-situ FTIR to track carbonyl (C=O) and imine (C=N) stretching frequencies, ensuring intermediates form completely before proceeding.

- Purification Protocols: Optimize column chromatography (e.g., silica gel gradient from 5%→20% EtOAc/hexane) to isolate the product from regioisomeric byproducts common in thiazolidinone syntheses .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.